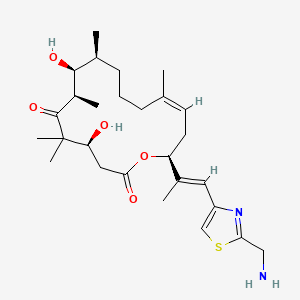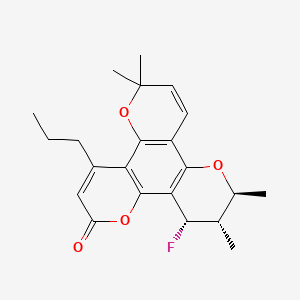
(-)-12-Fluorocalanolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-12-Fluorocalanolide B is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a fluorinated derivative of calanolide B, which is known for its biological activities, particularly in antiviral research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-12-Fluorocalanolide B typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom at the 12th position of the calanolide B structure. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination, depending on the desired reaction conditions and the availability of reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-12-Fluorocalanolide B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
(-)-12-Fluorocalanolide B has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (-)-12-Fluorocalanolide B involves its interaction with specific molecular targets, such as viral enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of viral replication. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in antiviral therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (-)-12-Fluorocalanolide B include other fluorinated derivatives of calanolide B and related natural products with antiviral properties.
Uniqueness
What sets this compound apart is its enhanced stability and binding affinity due to the presence of the fluorine atom. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Numéro CAS |
183791-88-0 |
|---|---|
Formule moléculaire |
C22H25FO4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(16S,17S,18S)-18-fluoro-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25FO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
Clé InChI |
QOFZWMRYJKRWMH-PZROIBLQSA-N |
SMILES isomérique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)F |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


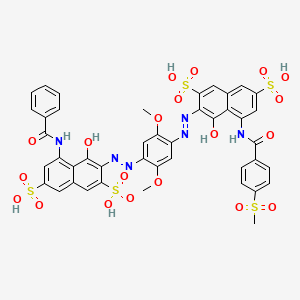
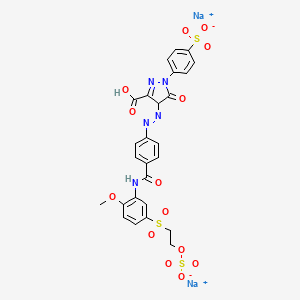
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)


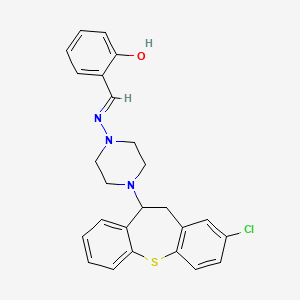
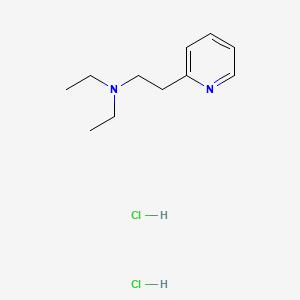
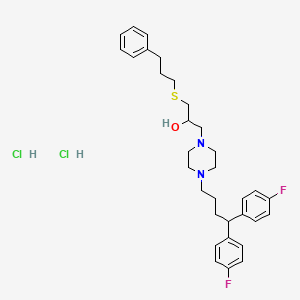

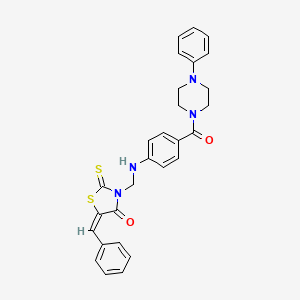


![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
